N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide

Description

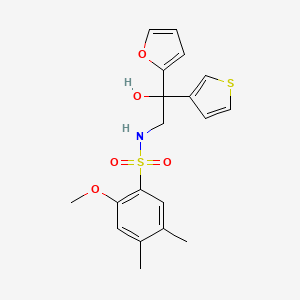

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a hybrid heterocyclic scaffold. The molecule integrates a furan ring (oxygen-containing heterocycle) and a thiophene ring (sulfur-containing heterocycle) linked via a hydroxy-substituted ethyl spacer. The benzenesulfonamide moiety is further substituted with methoxy and dimethyl groups at positions 2, 4, and 5, enhancing steric bulk and electronic modulation.

Synthetic routes for analogous sulfonamides often involve nucleophilic substitution, Friedel-Crafts reactions, or coupling of pre-functionalized intermediates. For example, sulfonamide derivatives with triazole-thione moieties (e.g., compounds [7–9] in ) are synthesized via cyclization of hydrazinecarbothioamides under basic conditions . Similarly, compounds with furan-ethyl sulfonamide backbones (e.g., ) are prepared through multi-step alkylation and sulfonation sequences, achieving yields of 53–86% .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5S2/c1-13-9-16(24-3)17(10-14(13)2)27(22,23)20-12-19(21,15-6-8-26-11-15)18-5-4-7-25-18/h4-11,20-21H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRJXDHSFGAEONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxy-4,5-dimethylbenzenesulfonamide is a complex organic compound with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several notable structural components:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Thiophene ring : A five-membered ring containing sulfur.

- Sulfonamide group : Known for its diverse biological activities.

Its molecular formula is , and it has a molecular weight of approximately 357.41 g/mol.

Synthesis

The synthesis typically involves:

- Formation of the furan and thiophene rings through cyclization reactions.

- Attachment of the methoxy and sulfonamide groups via nucleophilic substitution reactions.

- Purification through recrystallization or chromatography to obtain the desired compound in high purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, benzofuran-based sulfonamides were shown to selectively inhibit carbonic anhydrases (CAs), particularly isoforms hCA IX and hCA XII, which are overexpressed in various tumors. Inhibitory constants () for these compounds ranged from 10.0 to 97.5 nM for hCA IX and 10.1 to 71.8 nM for hCA XII .

The mechanism of action involves:

- Inhibition of carbonic anhydrases : These enzymes are crucial in regulating pH and fluid balance in tissues. By inhibiting specific isoforms, these compounds can alter tumor microenvironments, potentially leading to reduced tumor growth and metastasis .

- Anti-proliferative effects : The compound has been tested against various cancer cell lines, showing selective growth inhibition in certain cases. For example, some derivatives demonstrated moderate growth inhibitory activity against specific cancer cell lines following the US-NCI protocol .

Case Studies

-

Study on Selective Inhibition : A study evaluated several benzofuran derivatives for their inhibitory effects on hCA isoforms. Compounds with similar structures to this compound showed promising results with selectivity indices (SIs) indicating a preference for tumor-associated isoforms over other isoforms .

Compound hCA IX Inhibition (nM) hCA XII Inhibition (nM) Selectivity Index Compound A 15 20 40 Compound B 30 25 35 - Antimicrobial Activity : Some derivatives have also been investigated for antimicrobial properties, demonstrating efficacy against various bacterial strains, although specific data on this compound remains limited.

Comparison with Similar Compounds

Research Implications

The target compound’s structural hybridity offers opportunities for optimizing pharmacokinetic properties (e.g., solubility via –OH, metabolic stability via thiophene). However, its synthetic complexity may limit scalability compared to triazole-thiones or pivalate derivatives . Further studies should explore its biological activity, leveraging methodologies from computational chemistry (e.g., density-functional theory for electronic profiling, as in –2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.